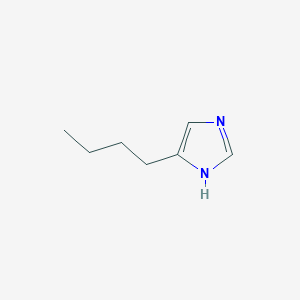
3-Acetylcyclohexanone
Descripción general
Descripción
3-Acetylcyclohexanone is an organic compound with the molecular formula C8H12O2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is also known by other names such as 2-Acetylcyclohexanone and α-Acetylcyclohexanone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Acetylcyclohexanone can be synthesized through several methods. One common laboratory method involves the Friedel-Crafts acylation of cyclohexanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method involves the oxidation of 1,2-diols followed by oxidative cleavage .
Industrial Production Methods: Industrially, this compound can be produced by the oxidation of cyclohexanol or cyclohexane. The oxidation process typically involves the use of oxidizing agents such as nitric acid or potassium permanganate .
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexane-1,2-dione.
Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields cyclohexanol.
Substitution: Halogenation at the α-position can be achieved using chlorine or bromine.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation: Cyclohexane-1,2-dione.
Reduction: Cyclohexanol.
Halogenation: Halogenated cyclohexanones at the α-position.
Aplicaciones Científicas De Investigación
3-Acetylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetylcyclohexanone involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, which plays a crucial role in its reactivity and interactions with other molecules . The enol form can participate in nucleophilic addition reactions, while the keto form is more prone to electrophilic substitution reactions .
Comparación Con Compuestos Similares
- 2-Acetylcyclohexanone
- 2-Acetylcyclopentanone
- 2-Isobutyrylcyclohexanone
Comparison: 3-Acetylcyclohexanone is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to 2-Acetylcyclohexanone, it has different reactivity patterns due to the position of the acetyl group . 2-Acetylcyclopentanone and 2-Isobutyrylcyclohexanone have similar functional groups but differ in ring size and substituent effects, leading to variations in their chemical behavior .
Propiedades
IUPAC Name |
3-acetylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6(9)7-3-2-4-8(10)5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRIYGBWEZZVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465337 | |
| Record name | 3-acetylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15040-97-8 | |
| Record name | 3-acetylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)
![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)




![1-Butanaminium, N,N-dibutyl-N-[3-(trimethoxysilyl)propyl]-, bromide](/img/structure/B3047887.png)


![3-[1-Hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B3047894.png)

